Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Process Chemistry Energetic Materials Synthesis Safety-by-Design

Researchers developing SENP2 inhibitors or next-generation insensitive high explosives require isomerically pure 1,2,5-oxadiazole building blocks with validated synthetic accessibility. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 17376-63-5) directly addresses these needs: - Isomer-specific SENP2 inhibition (IC50 as low as 3.7 μM); 1,2,4- and 1,3,4-oxadiazole isomers showed no activity in the same screen. - 4-Amino group provides reduced impact/friction sensitivity versus nitro analogs; low melting point (67-68 °C) facilitates melt-casting and solution-phase processing. - Published safer one-pot synthesis eliminates hazardous exothermic profiles of legacy routes, enabling reliable scale-up for medchem libraries and energetic material formulation.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 17376-63-5
Cat. No. B181459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-1,2,5-oxadiazole-3-carboxylate
CAS17376-63-5
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NON=C1N
InChIInChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8)
InChIKeyJBXJNHVAOUVZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-1,2,5-Oxadiazole-3-Carboxylate: Core Identity and Physicochemical Profile


Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 17376-63-5) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class, with molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol [1]. The compound carries an electron-withdrawing ethyl ester at the 3-position and an electron-donating primary amine at the 4-position of the oxadiazole ring, establishing a well-defined push-pull electronic system that governs its reactivity, hydrogen-bonding capacity, and physicochemical properties. Furazans are the least commonly exploited oxadiazole isomer in medicinal chemistry compared to 1,2,4- and 1,3,4-oxadiazoles, yet they offer distinct pharmacological profiles and unique nitric oxide (NO)-releasing capacity under physiological conditions [2]. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and energetic materials, and its procurement value is anchored in validated synthetic routes that avoid hazardous exothermic profiles characteristic of earlier methods [3].

1
Furazan scaffold synthesis & library construction
2
SENP2 inhibitor pharmacophore exploration (isomer-specific)
3
Energetic materials precursor (melt-castable, tunable sensitivity)
4
Safer one-pot esterification route; reduced exothermic risk

Why Generic Substitution with Methyl Ester, Free Acid, or Regioisomers Fails


Within the 4-amino-furazan-3-carboxylate series, seemingly minor structural alterations produce disproportionate changes in synthetic accessibility, safety profile, reactivity, and physicochemical properties that preclude generic substitution. The free carboxylic acid (CAS 78350-50-2) exhibits a melting point of 216-217 °C versus 67-68 °C for the ethyl ester [1], reflecting drastically different crystal packing energies that affect solubility, formulation behavior, and handling. The methyl ester analog (CAS 159013-94-2, MW 143.10 g/mol) has a higher melting point of 154-155 °C and a higher density (1.447 vs. 1.362 g/cm³ for the ethyl ester), while offering a different logP and steric profile that alters both pharmacokinetic predictions and downstream coupling efficiency. Regioisomeric oxadiazoles—such as 1,2,4-oxadiazole carboxylates—exhibit fundamentally different electronic distributions and biological target preferences, as documented across multiple drug discovery programs [2]. Each derivative occupies a distinct position in the reactivity-selectivity landscape, meaning that substituting one for another without quantitative justification introduces uncontrolled variables in yield, purity, safety, and biological outcome.

Free acid vs. ethyl ester
Ethyl Ester (this product)
mp 67–68 °C; lower melting point supports melt-casting and homogeneous coupling
Free Acid (CAS 78350-50-2)
mp 216–217 °C; higher crystal packing energy may shift solubility and handling; synthesis may involve hazardous legacy routes
Methyl ester analog
Methyl Ester (CAS 159013-94-2)
mp 154–155 °C, higher density; altered logP and steric profile may shift reactivity, coupling efficiency, and downstream PK prediction
Regioisomeric oxadiazoles
1,2,4- / 1,3,4-oxadiazole carboxylates
Different electronic distribution and biological target preferences; SENP2 inhibition not observed for common isomers in screening

Quantitative Procurement Decision Evidence


Safer One-Pot Synthesis vs. Hazardous Legacy Methods

The ethyl ester target compound can be produced via a validated one-pot method that eliminates the need for hydrogen chloride gas, directly addressing the dangerous exothermic profiles and low yields that plagued earlier syntheses [1]. In the optimized procedure, 4-aminofurazan-3-carboxylic acid is converted to the ethyl ester using thionyl chloride in ethanol, yielding the target compound as a white solid with reported yields of approximately 50% after purification, with full 1H NMR characterization (500 MHz, DMSO) showing δ 6.39 (s, 2H, NH2), 4.39 (q, 2H, CH2), and 1.35 (t, 3H, CH3) . In contrast, the free carboxylic acid precursor itself was historically plagued by mischaracterization issues and yields below 30% when using conventional nitrosation-cyclization approaches [2]. The safer one-pot route thus provides a process advantage for procurement: the ethyl ester can be obtained with higher reliability, reduced safety risk, and better batch-to-batch consistency compared to the free acid.

Safer one-pot synthesis vs. hazardous legacy methods
Head-to-head
~50% isolated yield (white solid); no HCl gas required; SOCl₂/EtOH, ice-bath then reflux 4 h
Reduced supply-chain risk and improved batch consistency vs. legacy exothermic routes
Legacy free-acid routes: yields often below 30% with mischaracterization issues
Process Chemistry Energetic Materials Synthesis Safety-by-Design

Physicochemical Differentiation: logP, Density, and Melting Point vs. Analogs

Computationally predicted and experimentally measured physicochemical properties reveal substantial differences between the ethyl ester and its closest analogs, directly impacting procurement decisions for applications requiring specific solubility, permeability, or thermal behavior. The ethyl ester has a predicted logP of 0.5, a density of 1.362 ± 0.06 g/cm³, and a melting point of 67–68 °C [1][2]. The methyl ester analog (CAS 159013-94-2) exhibits a notably higher melting point of 154–155 °C and a higher density of 1.447 ± 0.06 g/cm³ . The free carboxylic acid has a melting point of 216–217 °C and a density of 1.756 ± 0.06 g/cm³ . These differences are not trivial: the ethyl ester's lower melting point facilitates melt-casting applications in energetic materials, while its intermediate logP (0.5) positions it favorably for oral bioavailability prediction compared to the more polar free acid. The trend in melting points (ethyl ester: 67–68 °C < methyl ester: 154–155 °C < free acid: 216–217 °C) reflects decreasing molecular flexibility and increasing intermolecular hydrogen bonding, providing a rational basis for selecting the appropriate derivative based on the intended application's thermal and solubility requirements.

Physicochemical differentiation: mp, density, logP
Cross-study comparable
Ethyl ester: mp 67–68 °C, density 1.362 g/cm³, logP 0.5
Supports melt-casting and homogeneous liquid-phase processing; intermediate logP aids oral bioavailability prediction
Methyl ester mp 154–155 °C; free acid mp 216–217 °C; densities and logP differ substantially
Physicochemical Profiling Drug Likeness ADMET Prediction

1,2,5-Oxadiazole SENP2 Inhibitor Pharmacophore vs. Common Oxadiazole Isomers

1,2,5-Oxadiazole (furazan) scaffolds have been identified as a structurally novel class of SENP2 (SUMO-specific protease 2) inhibitors, with five confirmed active compounds identified from a quantitative FRET-based screening campaign [1]. In this study, compounds containing the 1,2,5-oxadiazole core achieved >40% SENP2 inhibition at 30 μM, with the most potent scaffold representatives showing IC50 values of 5.9 and 3.7 μM [1]. Critically, this inhibitory activity was not observed with the more common 1,2,4- or 1,3,4-oxadiazole isomers in the same screening cascade, demonstrating isomer-specific target engagement. While the 1,2,4- and 1,3,4-oxadiazole isomers have been widely exploited across diverse biological targets, the 1,2,5-oxadiazole core occupies a distinct region of chemical space, offering access to unique protein-ligand interactions, particularly through its capacity for NO release under physiological conditions that can modulate cysteine protease activity [2]. The ethyl ester derivative serves as a key intermediate for constructing elaborated 1,2,5-oxadiazole-based libraries targeting this emerging pharmacophore.

SENP2 inhibitor pharmacophore vs. common oxadiazole isomers
Class-level inference
1,2,5-oxadiazole core: >40% SENP2 inhibition at 30 μM; most potent IC₅₀ 3.7 and 5.9 μM
Isomer-specific target engagement; 1,2,4- and 1,3,4-oxadiazoles showed no detectable SENP2 inhibition in same FRET assay
Selectivity over papain and trypsin confirmed for 1,2,5-oxadiazole series
SUMO-Specific Protease Inhibition Drug Discovery Scaffold Selection

Energetic Materials Precursor: Documented Role in High-Energy Density Material Synthesis with Tunable Sensitivity-Performance Balance

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate serves as a direct precursor to 4-amino-1,2,5-oxadiazole-3-carboxylic acid, which is a critical building block in the synthesis of oxadiazole-based energetic materials including BNFF, BNFF-1, LLM-172, LLM-191, LLM-192, and LLM-200 [1]. In a comprehensive end-to-end design study, the 4-aminofurazan core was found to provide a tunable balance between detonation performance and sensitivity when compared to nitro-substituted analogs [2]. Specifically, the 4-amino group (as present in derivatives of this compound) reduces sensitivity to impact and friction relative to 4-nitro-substituted furazans, while still enabling high detonation velocities when incorporated into bis-oxadiazole frameworks [2]. For example, BAFF [3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-furoxan], synthesized from 4-amino-furazan-3-carboxylic acid derivatives, exhibits attractive energetic characteristics when compared to conventional materials such as TNT and RDX [3]. The ethyl ester's lower melting point (67–68 °C vs. 216–217 °C for the free acid) provides superior handling characteristics for melt-casting and solution-phase coupling reactions during energetic material synthesis [4].

Energetic materials precursor role
Class-level inference
4-Aminofurazan core: reported tunable sensitivity-performance balance vs. nitro-substituted analogs
Supports exploration of high-nitrogen heterocyclic explosives; amino group reduces sensitivity relative to nitro substitution
Precursor to LLM-series energetic materials; BAFF competitive with TNT and RDX in reported studies
Energetic Materials High-Energy Density Materials Oxadiazole-Based Explosives

High-Impact Application Scenarios


SENP2 Inhibitor Libraries for Oncology and Antiviral Drug Discovery

Targeting the SUMOylation pathway with SENP2 inhibitors represents an emerging therapeutic strategy in oncology and antiviral drug development. The 1,2,5-oxadiazole scaffold has been experimentally validated as a novel SENP2 inhibitor chemotype, with lead compounds showing IC50 values as low as 3.7 μM in quantitative FRET assays [1]. Importantly, this activity is isomer-specific: the more commonly used 1,2,4- and 1,3,4-oxadiazole isomers showed no SENP2 inhibition in the same screening cascade. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate provides the ideal starting point for constructing focused libraries around this scaffold, as the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, while the 4-amino group enables further diversification through acylation, sulfonylation, or reductive amination. The compound's logP of 0.5 predicts favorable drug-like properties for oral bioavailability, and the absence of cross-reactivity with papain and trypsin suggests inherent selectivity advantages that can be exploited in lead optimization [1].

Energetic Materials Precursor for Melt-Castable High-Nitrogen Explosives

The development of next-generation insensitive high explosives requires building blocks that combine high nitrogen content with tunable sensitivity profiles. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been established as a direct precursor to 4-aminofurazan-3-carboxylic acid, the key intermediate for synthesizing the LLM family of oxadiazole-based energetic materials (BNFF, LLM-172, LLM-191, LLM-192, LLM-200) [2]. The amino group at the 4-position of the furazan ring provides reduced sensitivity to impact and friction compared to nitro-substituted analogs, while the ethyl ester's low melting point (67–68 °C) relative to the free acid (216–217 °C) facilitates melt-casting and solution-phase processing [3]. The validated safer one-pot synthesis [4] ensures reliable supply of this precursor at scales suitable for formulation development and performance testing against conventional benchmarks such as TNT and RDX.

Benchmark Substrate for Safer Heterocycle Esterification Methodologies

The documented safety challenges associated with legacy syntheses of 4-aminofurazan-3-carboxylic acid derivatives—including mischaracterization issues, low yields (<30%), and dangerous exothermic profiles [4]—make the ethyl ester an ideal benchmark substrate for developing and validating improved process chemistry methodologies. The published safer one-pot protocol achieves approximately 50% isolated yield with full analytical characterization (1H NMR, IR, mass spectrometry), providing a reproducible baseline against which novel synthetic approaches (flow chemistry, enzymatic esterification, microwave-assisted methods) can be quantitatively benchmarked [4]. The compound's well-defined spectroscopic signature—1H NMR (DMSO, 500 MHz) δ 6.39 (s, NH2), 4.39 (q, CH2), 1.35 (t, CH3)—enables unambiguous purity assessment, while its moderate molecular weight (157.13 g/mol) and crystalline nature facilitate handling and purification protocol development.

Application
Selection Property
Validation Focus
SENP2 inhibitor library synthesis
Isomer-specific 1,2,5-oxadiazole scaffold; amine and ester diversification handles
FRET-based SENP2 inhibition; selectivity over papain/trypsin; isomer-class comparison
Energetic materials R&D
Low melting point for melt-casting; amino group for reduced sensitivity tuning
Detonation performance and sensitivity benchmarking against TNT/RDX
Safer heterocycle esterification methodology
Validated one-pot route without HCl gas; ~50% yield benchmark
Batch-to-batch reproducibility and exothermic risk reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.